2-Bromo-6-fluorobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

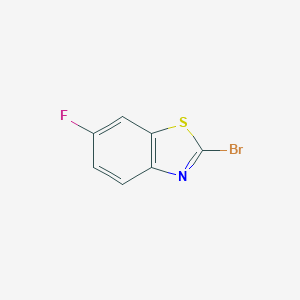

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIANOUBNTGQAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467512 | |

| Record name | 2-Bromo-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152937-04-7 | |

| Record name | 2-Bromo-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-6-fluorobenzothiazole, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and characterization data to support researchers in the fields of medicinal chemistry and drug development.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-6-fluorobenzothiazole, from 4-fluoroaniline. The subsequent step is the conversion of the 2-amino group to a 2-bromo group via a Sandmeyer reaction.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This procedure outlines the synthesis of the 2-amino-6-fluorobenzothiazole intermediate from 4-fluoroaniline.

Reaction Scheme:

Caption: Synthesis of 2-Amino-6-fluorobenzothiazole.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 4-Fluoroaniline | 111.12 | 20.2 | 0.182 |

| Potassium Thiocyanate | 97.18 | 77.6 | 0.798 |

| Bromine | 159.81 | 23.0 (7.5 mL) | 0.144 |

| Glacial Acetic Acid | 60.05 | ~80 mL | - |

Procedure:

-

To a solution of 4-fluoroaniline (20.2 g, 0.182 mol) in 30 mL of 95% acetic acid, add a solution of potassium thiocyanate (77.6 g, 0.798 mol) in 50 mL of 95% acetic acid.[1]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of bromine (7.5 mL) in 30 mL of glacial acetic acid dropwise with stirring, ensuring the temperature is maintained between 0 and 10°C.[1]

-

After the addition is complete, stir the reaction mixture for 2 hours at a temperature below room temperature, and then for 10 hours at room temperature.[1]

-

Allow the mixture to stand overnight.

-

Add water (approximately 10 mL) to the mixture and heat it on a water bath, followed by hot filtration.

-

Treat the filtrate with an additional 10 mL of glacial acetic acid, heat again, and filter while hot.

-

Combine the filtrates, cool, and neutralize with a concentrated ammonia solution to a pH of approximately 6.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from an ethanol/benzene (1:1) mixture to yield pure 2-amino-6-fluorobenzothiazole.

Quantitative Data:

| Parameter | Value |

| Yield | 89%[1] |

| Melting Point | 187-190°C[1] |

| Appearance | Pale yellow solid |

Characterization Data (2-Amino-6-fluorobenzothiazole):

-

IR (KBr, cm⁻¹): 3435-3254 (NH₂), 3043 (Ar-H), 1615 (C=N), 1059 (C=S), 715 (C-F).[1]

-

Elemental Analysis: Calculated for C₇H₅FN₂S: C, 49.95; H, 2.99; N, 16.66; S, 19.06. Found: C, 50.32; H, 2.92; N, 16.25; S, 19.31.[1]

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This procedure details the conversion of 2-amino-6-fluorobenzothiazole to this compound via a Sandmeyer reaction.

Reaction Workflow:

Caption: Workflow for the Sandmeyer reaction.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2-Amino-6-fluorobenzothiazole | 168.19 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrobromic Acid (HBr, 48%) | 80.91 |

| Copper(I) Bromide (CuBr) | 143.45 |

Procedure (Proposed):

-

Dissolve 2-amino-6-fluorobenzothiazole in a mixture of 48% hydrobromic acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative and Characterization Data (this compound):

Note: Specific yield and comprehensive spectral data for the final product were not found in the performed searches. The following are expected characterizations.

| Parameter | Expected Value/Technique |

| Yield | Moderate to Good |

| Appearance | Solid |

| ¹H NMR | Aromatic protons |

| ¹³C NMR | Aromatic and thiazole carbons |

| Mass Spec. | Molecular ion peak expected at m/z ~231/233 (due to Br isotopes) |

Conclusion

The synthesis of this compound is a feasible two-step process for researchers in organic and medicinal chemistry. The initial synthesis of 2-amino-6-fluorobenzothiazole is well-documented. The subsequent Sandmeyer reaction, while requiring careful temperature control, is a standard and reliable method for the introduction of the bromo group. This guide provides a solid foundation for the successful synthesis and further application of this valuable chemical intermediate. It is recommended that researchers perform small-scale trials to optimize the conditions for the Sandmeyer reaction step.

References

An In-depth Technical Guide to 2-Bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including the reactive bromo group at the 2-position and the fluorine atom on the benzene ring, make it a valuable precursor for the synthesis of a wide range of derivatives with potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in biological systems. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 152937-04-7 | [1][2] |

| Molecular Formula | C₇H₃BrFNS | [1][2] |

| Molecular Weight | 232.07 g/mol | [2] |

| Melting Point | 110-112 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Not specified (likely a solid at room temperature based on the melting point) | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| logP (octanol-water partition coefficient) | 3.1979 | [2] |

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of 2-halobenzothiazoles involves the diazotization of a corresponding 2-aminobenzothiazole followed by a Sandmeyer-type reaction.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Diazotization: 2-Amino-6-fluorobenzothiazole is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.

-

Sandmeyer Reaction: A solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. The reaction mixture is allowed to warm to room temperature and then heated to facilitate the replacement of the diazonium group with bromine.

-

Work-up and Purification: The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals in the aromatic region corresponding to the protons on the benzothiazole ring system.

-

¹³C NMR would display the expected number of signals for the seven carbon atoms in the molecule, with chemical shifts influenced by the bromine, fluorine, nitrogen, and sulfur atoms.

-

¹⁹F NMR would show a signal corresponding to the fluorine atom at the 6-position.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-F and C-Br bonds.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (m/z ≈ 231 and 233 in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81).

Potential Applications in Drug Discovery and Materials Science

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The presence of the bromo and fluoro substituents on the this compound scaffold provides opportunities for further chemical modifications to develop novel therapeutic agents.

Caption: Potential applications of this compound.

The reactive nature of the C-Br bond at the 2-position allows for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functional groups. This enables the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the resulting molecules to their biological targets.

In the field of materials science, fluorinated aromatic compounds are of interest for the development of organic electronics due to their unique electronic properties and potential for tuning intermolecular interactions.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. While detailed experimental data for some of its physicochemical properties and a specific, optimized synthesis protocol are not widely published, its known characteristics and the established chemistry of related compounds provide a strong foundation for its use in research and development. Further studies to fully characterize this compound and explore its synthetic utility are warranted to unlock its full potential in the creation of novel functional molecules.

References

An In-depth Technical Guide to 2-Bromo-6-fluorobenzothiazole (CAS: 152937-04-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzothiazole is a halogenated heterocyclic compound that has garnered interest in the fields of medicinal chemistry and materials science. Its unique structural features, including the benzothiazole core, a bromine atom at the 2-position, and a fluorine atom at the 6-position, make it a versatile building block for the synthesis of a wide range of derivatives with potential biological activities. The benzothiazole scaffold is a "privileged" structure in drug discovery, known to be a core component in various pharmacologically active agents, including antimicrobial, anticancer, and anti-inflammatory compounds.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and computational databases.[5]

| Property | Value | Reference |

| CAS Number | 152937-04-7 | [5] |

| Molecular Formula | C₇H₃BrFNS | [5] |

| Molecular Weight | 232.07 g/mol | [5] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 110-114 °C | |

| Boiling Point | 298.3 °C (Predicted) | |

| LogP | 3.1979 (Computed) | [5] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų (Computed) | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 0 | [5] |

| SMILES | Fc1ccc2nc(Br)sc2c1 | [5] |

| InChIKey | YJFLVZYMCEAURG-UHFFFAOYSA-N |

Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is not widely available in public spectral databases. However, based on the analysis of related benzothiazole derivatives, the following characteristic spectral features can be anticipated.[1][2][4]

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The fluorine and bromine substituents will influence the chemical shifts and coupling constants of the aromatic protons.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the benzothiazole ring system. The carbon attached to the bromine (C2) is expected to be significantly downfield.

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the C-F bond stretching, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (232.07 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis of this compound

The primary synthetic route to this compound involves a Sandmeyer-type reaction starting from the commercially available 2-amino-6-fluorobenzothiazole. This reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide.[6]

Experimental Protocol: Sandmeyer-type Bromination of 2-amino-6-fluorobenzothiazole

This protocol is adapted from procedures for similar Sandmeyer reactions on benzothiazole derivatives.

Materials:

-

2-amino-6-fluorobenzothiazole

-

Copper(I) bromide (CuBr)

-

tert-Butyl nitrite

-

Acetonitrile (anhydrous)

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-6-fluorobenzothiazole (1 equivalent) in a mixture of hydrobromic acid and water.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Applications in Research and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through cross-coupling reactions. The bromine atom at the 2-position is susceptible to substitution, allowing for the introduction of various functional groups.

Cross-Coupling Reactions

The C-Br bond at the 2-position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse library of 2-substituted-6-fluorobenzothiazoles. A thesis from the University of Toulouse describes a Sonogashira coupling reaction involving this compound.[7]

Potential as a PET Imaging Agent Precursor

The 6-fluoro-2-arylbenzothiazole scaffold has been investigated for the development of Positron Emission Tomography (PET) imaging agents for detecting β-amyloid plaques in Alzheimer's disease.[8] The synthesis of such agents often involves the introduction of a fluorine-18 radiolabel. While this compound itself is not radiolabeled, it serves as a key precursor for synthesizing the non-radioactive standards and precursors required for the development of these PET tracers.

Role in Medicinal Chemistry

The benzothiazole nucleus is a common feature in many biologically active compounds. Derivatives of 6-fluorobenzothiazole have been explored for various therapeutic applications, including as antimicrobial and anticancer agents.[1][2][4] this compound provides a convenient starting point for the synthesis of libraries of novel compounds to be screened for such activities. The introduction of different substituents at the 2-position via cross-coupling can significantly modulate the biological activity of the resulting molecules.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its reactivity in cross-coupling reactions allows for the straightforward synthesis of a wide array of 2-substituted-6-fluorobenzothiazole derivatives. While further research is needed to fully elucidate the biological activities of its derivatives and their potential roles in specific signaling pathways, its utility as a synthetic intermediate is well-established. This guide provides a foundational understanding of this compound for researchers and scientists looking to incorporate it into their synthetic and drug discovery programs.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

- 7. utheme.univ-tlse3.fr [utheme.univ-tlse3.fr]

- 8. Aromatic radiofluorination and biological evaluation of 2-aryl-6-[18F]fluorobenzothiazoles as a potential positron emission tomography imaging probe for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Bromo-6-fluorobenzothiazole. The document details the compound's fundamental physicochemical properties and presents a full, predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this spectroscopic data are provided. Furthermore, a plausible synthetic route for the compound is outlined. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole derivatives in fields such as medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its structure comprises a benzothiazole core substituted with a bromine atom at the 2-position and a fluorine atom at the 6-position.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 152937-04-7 |

| Molecular Formula | C₇H₃BrFNS |

| Molecular Weight | 232.07 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1F)SC(=N2)Br |

| InChIKey | Not available |

| Predicted LogP | 2.8 - 3.2 |

| Predicted Boiling Point | ~280-300 °C at 760 mmHg |

| Appearance | Expected to be a solid at room temperature |

Structural Elucidation via Spectroscopic Analysis

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, this section provides predicted data based on established principles and spectral databases for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the benzothiazole ring system.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.85 | dd | J = 8.8, 5.0 | H-4 |

| ~ 7.55 | dd | J = 8.5, 2.5 | H-7 |

| ~ 7.20 | ddd | J = 8.8, 8.5, 2.5 | H-5 |

2.1.2. Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in single sharp peaks for each unique carbon atom.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.5 (d, ¹JCF ≈ 250 Hz) | C-6 |

| ~ 152.0 | C-2 |

| ~ 137.0 (d, ³JCF ≈ 9 Hz) | C-7a |

| ~ 125.5 (d, ⁴JCF ≈ 3 Hz) | C-3a |

| ~ 123.0 (d, ³JCF ≈ 9 Hz) | C-4 |

| ~ 115.0 (d, ²JCF ≈ 25 Hz) | C-5 |

| ~ 110.0 (d, ²JCF ≈ 25 Hz) | C-7 |

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Weak | Aromatic C-H stretch |

| ~ 1600, 1475, 1450 | Medium | Aromatic C=C stretching |

| ~ 1250 | Strong | C-F stretch |

| ~ 850-800 | Strong | C-H out-of-plane bending |

| ~ 700-600 | Medium | C-Br stretch |

| ~ 800-600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, electron ionization (EI) would likely be employed.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z 231 and 233 in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragments:

-

Loss of Br: [M - Br]⁺ at m/z 152.

-

Loss of CS: [M - CS]⁺, followed by further fragmentation.

-

Formation of the benzothiazole radical cation through various rearrangements.

-

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound (dissolved in a volatile organic solvent like methanol or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS with an EI source.

Procedure:

-

Prepare a dilute solution of the sample.

-

Introduce the sample into the mass spectrometer via the GC inlet or a direct insertion probe.

-

Ionize the sample using electron impact (typically at 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.

-

Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Synthesis Workflow

A plausible synthetic route to this compound involves the cyclization of a substituted aniline.

Caption: Plausible synthetic workflow for this compound.

Logical Relationship of Spectroscopic Data

The structural elucidation process relies on the complementary information provided by different spectroscopic techniques.

The Biological Versatility of 2-Bromo-6-fluorobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The strategic introduction of bromine and fluorine moieties to this heterocyclic system, specifically in the form of 2-Bromo-6-fluorobenzothiazole, has paved the way for a new generation of derivatives with potent and diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It consolidates quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting significant cytotoxicity against a range of human cancer cell lines. The presence of the electron-withdrawing fluorine atom at the 6-position and the reactive bromo group at the 2-position allows for versatile chemical modifications, leading to compounds with enhanced potency and selectivity.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various benzothiazole derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics used to quantify the anticancer potency of these compounds. The following table summarizes the reported activities of representative fluorinated benzothiazole derivatives against several cancer cell lines.

| Compound Class | Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Fluorinated Benzothiazoles | Substituted methoxybenzamide benzothiazole | A549 (Lung), HCT-116 (Colon), HeLa (Cervical) | 1.1 - 8.8 | [1] |

| Substituted chloromethylbenzamide benzothiazole | A549 (Lung), HCT-116 (Colon), HeLa (Cervical) | 1.1 - 8.8 | [1] | |

| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | [2] | |

| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 | [3] | |

| Naphthalimide derivative 67 | A549 (Lung) | 3.89 | [3] | |

| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 | [3] | |

| 2-Arylaminobenzothiazole-arylpropenones | Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 | [3] |

| Naphthalimide derivative 66 | A549 (Lung) | 4.074 | [3] | |

| Naphthalimide derivative 66 | MCF-7 (Breast) | 7.91 | [3] | |

| Hydroxamic acid containing benzothiazoles | Hydroxamic acid 63 | MCF-7, AsPC-1, SW620, PC3, NCI-H460 | 0.81 (average µg/mL) | [4] |

| Hydroxamic acid 64 | MCF-7, AsPC-1, SW620, PC3, NCI-H460 | 1.28 (average µg/mL) | [4] |

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (Methicillin-sensitive & resistant) | 7.82 - 31.25 | |

| 6-Bromoindolglyoxylamide polyamine derivatives | Staphylococcus aureus, S. intermedius | Not specified | [5] |

| 2-(alkenylthio)-5-aminobenzothiazoles | Candida albicans | 15.6 | [6] |

Enzyme Inhibition

The targeted inhibition of specific enzymes is a fundamental strategy in modern drug discovery. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease pathogenesis, including kinases and cholinesterases.

Quantitative Enzyme Inhibition Data

The inhibitory potency is typically expressed as the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Sulphonamide scaffold based BTA | Not specified | 34.5 (MCF-7), 44.15 (HeLa), 36.1 (MG63) | [4] |

| 2-amino-6-arylbenzothiazoles | Urease | 26.35 (µg/mL) | [7] |

| Benzothiazole hydroxamates | Not specified | 0.81, 1.28 (average µg/mL) | [4] |

| New benzothiazole hybrids | VEGFR-2 | 3.84 - 7.92 | [8] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of the core structure and key biological assays cited in this guide.

Synthesis of 2-Amino-6-fluorobenzothiazole Core

This protocol outlines a general method for the synthesis of the 2-amino-6-fluorobenzothiazole scaffold, a common precursor for many of the discussed derivatives.[1]

Materials:

-

p-fluoroaniline

-

Potassium thiocyanate

-

Bromine

-

95% Acetic acid

Procedure:

-

Prepare a solution of p-fluoroaniline (0.2 mol) in 30 ml of 95% acetic acid.

-

Separately, prepare a solution of potassium thiocyanate (0.8 mol) in 50 ml of 95% acetic acid.

-

Add the potassium thiocyanate solution to the p-fluoroaniline solution and cool the mixture to 0°C.

-

Prepare a solution of bromine (7.5 ml) in acetic acid (30 ml).

-

Add the bromine solution dropwise to the reaction mixture with constant stirring, ensuring the temperature is maintained between 0 and 10°C.

-

After the addition is complete, stir the mixture for 2 hours at a temperature below room temperature, followed by 10 hours at room temperature.

-

Collect the resulting precipitate by filtration, wash it thoroughly, and recrystallize to obtain the final product.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

96-well plates

-

MTT solution (0.5 mg/mL in serum-free medium)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Cisplatin)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of approximately 5 × 10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a positive control for 48 hours.

-

After incubation, remove the medium and add 100 µL of MTT solution to each well. Incubate for an additional 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Specific substrate (e.g., synthetic peptide)

-

ATP

-

Kinase assay buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

In a 96-well plate, incubate the recombinant VEGFR-2 kinase domain with its substrate and various concentrations of the test compound in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of some benzothiazoles, benzoxazoles, and quinolines as substrates and inhibitors of rabbit liver aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGFR2 inhibition assay [bio-protocol.org]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Comprehensive Technical Review of 2-Bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-fluorobenzothiazole, a halogenated heterocyclic compound, has emerged as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique structural features, combining the versatile benzothiazole core with strategically placed bromo and fluoro substituents, offer a gateway to a diverse array of novel molecules with significant biological activities and intriguing photophysical properties. This in-depth technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical reactivity, and applications, with a particular emphasis on its role in the development of anticancer agents and functional organic materials. All quantitative data is summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₃BrFNS and a molecular weight of 232.07 g/mol .[1] While comprehensive physical property data is not extensively reported in the literature, its boiling point is noted as 298.3°C.[1]

| Property | Value | Reference |

| CAS Number | 152937-04-7 | [1] |

| Molecular Formula | C₇H₃BrFNS | [1] |

| Molecular Weight | 232.07 g/mol | [1] |

| Boiling Point | 298.3°C | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the formation of the 2-aminobenzothiazole core, followed by the introduction of the bromine atom at the 2-position.

Synthesis of 2-Amino-6-fluorobenzothiazole

A common method for the synthesis of the precursor, 2-amino-6-fluorobenzothiazole, involves the reaction of p-fluoroaniline with potassium thiocyanate in the presence of bromine.[2]

Experimental Protocol: To a solution of p-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid, a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid is added. The mixture is then cooled to 0°C. A solution of bromine (7.5 mL) in acetic acid (30 mL) is added dropwise with stirring, while maintaining the temperature between 0 and 10°C. The reaction mixture is stirred for an additional 2 hours at a temperature below room temperature, followed by 10 hours at room temperature. The resulting precipitate is collected by filtration, washed, and can be further purified by recrystallization.[3]

dot

Caption: Synthesis of the 2-amino-6-fluorobenzothiazole precursor.

Conversion of 2-Amino-6-fluorobenzothiazole to this compound

The conversion of the 2-amino group to a bromo group is typically achieved through a Sandmeyer reaction.[3][4][5] This reaction involves the diazotization of the amino group with a nitrite source in an acidic medium, followed by the introduction of bromine using a copper(I) bromide catalyst.[3][4]

Experimental Protocol (General Sandmeyer Reaction): The 2-amino-6-fluorobenzothiazole is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) bromide. The reaction mixture is typically warmed to room temperature or heated to facilitate the substitution. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude this compound, which can be purified by chromatography or recrystallization.

dot

Caption: The Sandmeyer reaction for the synthesis of this compound.

Chemical Reactivity and Applications

The bromine atom at the 2-position of this compound is a versatile handle for introducing a wide range of substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity has been extensively utilized to synthesize libraries of 2-aryl-6-fluorobenzothiazole derivatives for various applications.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and various aryl or heteroaryl boronic acids or esters.[6][7] This reaction is a cornerstone for creating diverse chemical libraries for drug discovery and materials science.

Experimental Protocol (General Suzuki Coupling): To a reaction vessel containing this compound (1 equivalent) and an arylboronic acid (1.1-1.5 equivalents) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents), and a suitable solvent (e.g., toluene, dioxane, or DMF/water mixtures). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

dot

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise as therapeutic agents, particularly in the field of oncology. The 6-fluoro substituent can enhance metabolic stability and binding affinity of the molecule to its biological target.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 2-aryl-6-fluorobenzothiazole derivatives against a variety of cancer cell lines.[8][9] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[10][11]

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazine-based derivative of 2-amino-6-fluorobenzothiazole | HeLa (Cervical) | 2.41 | [8] |

| Hydrazine-based derivative of 2-amino-6-fluorobenzothiazole | COS-7 (Kidney) | 4.31 | [8] |

| 2-Arylbenzothiazole derivatives | A549 (Lung) | 6.032 - 9.533 | [12] |

| 2-Arylbenzothiazole derivatives | HepG2 (Liver) | 5.244 - 9.629 | [12] |

Kinase Inhibition

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives are known to inhibit various protein kinases.[10][11] While specific kinase inhibition data for direct derivatives of this compound are not abundant in the public domain, the broader class of 2-arylbenzothiazoles has been shown to target kinases involved in critical signaling pathways. For instance, some benzothiazole derivatives have been shown to inhibit kinases in the PI3K/AKT/mTOR and JAK/STAT signaling pathways, which are often dysregulated in cancer.

dot

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aryl-6-fluorobenzothiazole derivatives.

Applications in Materials Science

The electronic properties of the benzothiazole core, which can be tuned by the introduction of bromo and fluoro substituents, make this compound an attractive building block for the synthesis of organic semiconductors and fluorescent dyes.[1] The potential for creating extended π-conjugated systems through cross-coupling reactions opens up possibilities for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials and its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, have established it as a key component in the development of novel compounds with significant biological and material properties. The demonstrated anticancer activity of its derivatives highlights its importance in drug discovery, while its potential in the field of organic electronics continues to be an active area of research. This technical guide provides a solid foundation for researchers and scientists looking to explore the full potential of this remarkable heterocyclic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Reactivity of the C-Br Bond in 2-Bromo-6-fluorobenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond at the 2-position of 2-Bromo-6-fluorobenzothiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective chemical modifications. This document details the expected reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation reactions. Experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to facilitate the practical application of this compound in research and development.

Core Principles of Reactivity

The reactivity of this compound is primarily dictated by the electronic properties of the benzothiazole ring system and the inherent characteristics of the carbon-halogen bonds. The C-Br bond at the 2-position is the most labile site for many transformations, a feature that can be attributed to several factors:

-

Bond Strength: The carbon-halogen bond strength follows the trend C-F > C-Cl > C-Br > C-I. The relatively weaker C-Br bond makes it more susceptible to cleavage, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[1][2]

-

Electronic Activation: The benzothiazole ring, being an electron-deficient heteroaromatic system, influences the reactivity of the attached halogens. The nitrogen atom at position 3 activates the C2 position towards certain reactions.

-

Fluorine Substitution: The fluorine atom at the 6-position is a strong electron-withdrawing group, which can further modulate the electron density of the aromatic ring and influence the reactivity of the C-Br bond. However, the C-F bond itself is generally unreactive under standard cross-coupling conditions due to its high bond dissociation energy.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 2-position of this compound, enabling the formation of C-C, C-N, and C-S bonds. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F, positioning the C-Br bond as a highly effective handle for these transformations.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The C-Br bond in this compound is expected to readily participate in this reaction to yield 2-aryl-6-fluorobenzothiazoles.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromobenzothiazole Analogs

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [5] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 | [5] |

| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 | [5] |

| 4 | Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate | [6] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and, if necessary, a ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzothiazole.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 2-alkynyl-6-fluorobenzothiazoles. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[7]

Table 2: Representative Conditions for Sonogashira Coupling of 2-Bromobenzothiazole Analogs

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 80-90 | [5] |

| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | DMF | 80 | 8 | 75-85 | [5] |

| 3 | 1-Hexyne | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (6) | CuI (5) | DIPA | Toluene | 70 | 12 | 70-80 | [5] |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed solvent (e.g., THF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Heat the mixture to the specified temperature (e.g., 60 °C) and stir for the indicated time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 2-alkynyl-6-fluorobenzothiazole.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[8] This reaction is instrumental in synthesizing 2-amino-6-fluorobenzothiazole derivatives, which are important pharmacophores. The choice of a suitable phosphine ligand is often critical for achieving high yields.[9]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Aromatic Analogs

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 80-95 | [5] |

| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Dioxane | 100 | 12 | 85-95 | [5] |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS | THF | 65 | 12-24 | 70-85 | Based on[10] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

-

Add a strong base (e.g., NaOtBu, 1.4 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

-

Heat the reaction mixture to the specified temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the desired 2-amino-6-fluorobenzothiazole.[5]

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are highly effective, the C-Br bond at the 2-position of the benzothiazole ring is also susceptible to nucleophilic aromatic substitution (SNA r), particularly with strong nucleophiles. The electron-withdrawing nature of the thiazole ring system facilitates nucleophilic attack at the C2 position. In the case of this compound, the C-Br bond is generally more prone to substitution than the C-F bond under non-catalyzed conditions.

Common nucleophiles for this transformation include alkoxides, thiolates, and amines. The reaction typically requires elevated temperatures and a polar aprotic solvent.

Metallation Reactions

The C-Br bond in this compound can be utilized to generate organometallic intermediates, which can then be reacted with various electrophiles.

Lithium-Halogen Exchange

Treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a lithium-halogen exchange at the C-Br position. This generates a potent 2-lithio-6-fluorobenzothiazole intermediate that can be quenched with electrophiles like aldehydes, ketones, or carbon dioxide. This method offers a complementary approach to palladium-catalyzed C-C bond formation.

Grignard Reagent Formation

Direct reaction with magnesium metal can form the corresponding Grignard reagent, 2-(bromomagnesium)-6-fluorobenzothiazole. This organometallic species is a strong nucleophile and can be used in reactions with a wide range of electrophiles. Activation of the magnesium surface may be necessary to initiate the reaction.[11][12]

Directed Ortho-Metalation (DoM)

While the primary focus is on the reactivity of the C-Br bond, it is worth noting the potential for directed ortho-metalation. The nitrogen atom of the thiazole ring can act as a directing group, potentially facilitating the deprotonation of the C7 proton with a strong base.[13][14] However, in this compound, the reactivity of the C-Br bond in lithium-halogen exchange is expected to be the dominant pathway with organolithium reagents.

Experimental Workflow Overview

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The C-Br bond at the 2-position serves as a highly reactive and selective handle for a variety of transformations. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient routes to a diverse array of functionalized benzothiazole derivatives. Furthermore, the potential for nucleophilic aromatic substitution and the generation of organometallic intermediates through metallation reactions expand the synthetic utility of this compound. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the development of novel molecular entities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Bromo-6-fluorobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, making them a fertile ground for the discovery of novel therapeutic agents. Among the various substituted benzothiazoles, 2-Bromo-6-fluorobenzothiazole has emerged as a particularly valuable and versatile starting material for the synthesis of new drug candidates. The presence of a reactive bromo group at the 2-position and a fluorine atom at the 6-position provides multiple avenues for chemical modification, allowing for a systematic exploration of the chemical space in the pursuit of potent and selective bioactive molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, neuroprotective, and antimicrobial agents.

Anticancer Applications: Targeting Key Signaling Pathways

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have shown considerable promise in this area. The versatility of the 2-bromo substituent allows for the introduction of various functionalities through cross-coupling reactions, leading to the synthesis of compounds with potent cytotoxic activity against a range of cancer cell lines.

Inhibition of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several studies have indicated that benzothiazole derivatives can effectively inhibit this pathway, and the this compound scaffold provides a promising starting point for the design of such inhibitors. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing the PI3K/Akt signaling pathway[1]. This leads to the upregulation of caspase-3 and cytochrome-c, key mediators of apoptosis[1].

Inhibition of VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Benzothiazole-based compounds have been identified as potent VEGFR-2 inhibitors. The this compound scaffold can be utilized to synthesize a variety of derivatives that can effectively target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 6-fluorobenzothiazole derivatives against a panel of human cancer cell lines.

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazine-based benzothiazoles | HeLa (Cervical) | 2.41 | [2] |

| COS-7 (Kidney) | 4.31 | [2] | |

| Pyrimidine-based benzothiazoles | Colo205 (Colon) | 5.04 | [3] |

| U937 (Leukemia) | 13.9 | [3] | |

| MCF-7 (Breast) | 30.67 | [3] | |

| A549 (Lung) | 30.45 | [3] | |

| 2-Aminobenzothiazole-Thiazolidinedione | HCT-116 (Colon) | 7.44 | [4] |

| HepG2 (Liver) | 9.99 | [4] | |

| MCF-7 (Breast) | 8.27 | [4] |

Neuroprotective Applications

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need. The benzothiazole scaffold has been explored for the development of neuroprotective agents. Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS) and has shown neuroprotective effects[5]. The 6-fluoro substitution on the benzothiazole ring can enhance metabolic stability and brain penetration, making this compound an attractive starting point for the synthesis of novel neuroprotective agents. Furthermore, 2-aryl-6-[18F]fluorobenzothiazoles have been investigated as potential PET imaging probes for β-amyloid plaques, the hallmark of Alzheimer's disease[3][6].

Antimicrobial Applications

The emergence of multidrug-resistant pathogens poses a significant threat to global health. There is an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Benzothiazole derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The this compound scaffold can be readily functionalized to generate libraries of compounds for screening against various microbial pathogens.

Antibacterial and Antifungal Activity

Studies have shown that various substituted benzothiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. The introduction of different substituents at the 2-position of the 6-fluorobenzothiazole ring can modulate the antimicrobial spectrum and potency.

The following table summarizes the minimum inhibitory concentration (MIC) values for representative benzothiazole derivatives against various microbial strains.

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| Thiazolidinone derivatives of 6-trifluoromethoxy-benzothiazole | S. aureus | 0.10 - 0.25 | [7] |

| E. coli | 0.10 - 0.25 | [7] | |

| 2,6-disubstituted benzothiazoles | Moraxella catarrhalis | 4 | [7] |

| 6-amino-2-n-pentylthiobenzothiazole | Candida spp. | IC50 ≤ 40 (for 17 strains) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Aryl-6-fluorobenzothiazoles via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Dioxane

-

Water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

-

Add dioxane (4 mL) and water (1 mL) to the flask.

-

Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluorobenzothiazole.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Kinase Assay for VEGFR-2 Inhibition

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase.

Materials:

-

Recombinant Human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly(Glu,Tyr) 4:1 substrate

-

Test compound

-

Kinase-Glo® Max Assay Kit (Promega)

-

White 96-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a white 96-well plate.

-

Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Add 12.5 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 10 µL of diluted VEGFR-2 enzyme to each well (except for the "no enzyme" blank).

-

Incubate the plate at 30°C for 45-60 minutes.

-

After incubation, add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

PI3K HTRF Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the activity of PI3K and the inhibitory potential of test compounds.

Materials:

-

PI3K enzyme

-

PIP2 substrate

-

ATP

-

Biotin-PIP3

-

GST-tagged GRP1-PH domain

-

Europium-labeled anti-GST antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

HTRF buffer

-

Test compound

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Add 2 µL of the test compound or vehicle control to the wells of a 384-well plate.

-

Add 2 µL of PI3K enzyme to the wells.

-

Initiate the reaction by adding 2 µL of a mixture of PIP2 substrate and ATP.

-

Incubate the reaction at room temperature for 1-2 hours.

-

Stop the reaction by adding 2 µL of a stop solution containing EDTA.

-

Add 2 µL of the detection mixture containing Biotin-PIP3, GST-tagged GRP1-PH domain, Europium-labeled anti-GST antibody, and SA-APC.

-

Incubate at room temperature for 1-4 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (Europium) and 665 nm (APC).

-

Calculate the HTRF ratio and determine the percent inhibition and IC₅₀ values for the test compound.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds with a wide range of biological activities. The derivatives of this compound have demonstrated significant potential as anticancer agents, particularly through the inhibition of key signaling pathways such as PI3K/Akt and VEGFR-2. Furthermore, this scaffold holds promise for the development of novel neuroprotective and antimicrobial agents. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate new this compound derivatives, thereby accelerating the discovery of new therapeutic agents to address unmet medical needs.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aromatic radiofluorination and biological evaluation of 2-aryl-6-[18F]fluorobenzothiazoles as a potential positron emission tomography imaging probe for β-amyloid plaques [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal activity of a new benzothiazole derivative against Candida in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-6-fluorobenzothiazole: A Core Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Bromo-6-fluorobenzothiazole is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique structure, featuring a benzothiazole core substituted with a reactive bromine atom at the 2-position and a fluorine atom at the 6-position, provides a powerful scaffold for the synthesis of complex and biologically active molecules. The benzothiazole moiety is a recognized "privileged structure" found in numerous pharmaceuticals, while the halogen substituents offer distinct advantages: the bromine atom serves as a key handle for a variety of cross-coupling reactions, and the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and data presented for practical use by researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 152937-04-7 | [1][4] |

| Molecular Formula | C₇H₃BrFNS | [1][4] |

| Molecular Weight | 232.07 g/mol | [1][4] |

| Appearance | Solid | N/A |

| Purity | ≥95% | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |

| logP | 3.1979 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 0 | [4] |

| Storage Conditions | 2-8°C, dry, sealed | [5] |